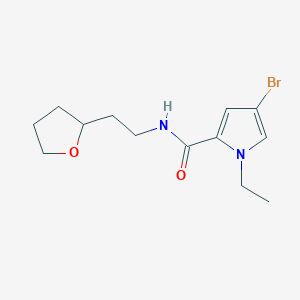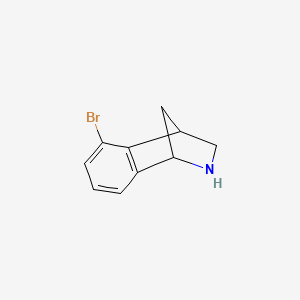
5-Bromo-1,2,3,4-tetrahydro-1,4-methanoisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1,2,3,4-tetrahydro-1,4-methanoisoquinoline is a heterocyclic organic compound that belongs to the class of isoquinolines. It is characterized by the presence of a bromine atom at the 5th position and a methano bridge connecting the 1st and 4th positions of the isoquinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,4-methanoisoquinoline typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline derivatives. One common method includes the reaction of 1,2,3,4-tetrahydroisoquinoline with bromine in the presence of a suitable solvent such as acetic acid or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the bromination process .
化学反应分析
Types of Reactions
5-Bromo-1,2,3,4-tetrahydro-1,4-methanoisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1,2,3,4-tetrahydro-1,4-methanoisoquinoline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or sodium thiolate.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and chemical properties .
科学研究应用
5-Bromo-1,2,3,4-tetrahydro-1,4-methanoisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: The compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Bromo-1,2,3,4-tetrahydro-1,4-methanoisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom at the 5th position enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of receptor-mediated signaling pathways .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the bromine atom and methano bridge, resulting in different chemical and biological properties.
5-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the methano bridge, leading to variations in reactivity and biological activity.
1,4-Methanoisoquinoline:
Uniqueness
5-Bromo-1,2,3,4-tetrahydro-1,4-methanoisoquinoline is unique due to the presence of both the bromine atom and the methano bridge, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for the development of new pharmaceuticals and the study of isoquinoline-based chemistry .
属性
分子式 |
C10H10BrN |
|---|---|
分子量 |
224.10 g/mol |
IUPAC 名称 |
3-bromo-9-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene |
InChI |
InChI=1S/C10H10BrN/c11-8-3-1-2-7-9-4-6(5-12-9)10(7)8/h1-3,6,9,12H,4-5H2 |
InChI 键 |
IAMXTTNRAYNUDL-UHFFFAOYSA-N |
规范 SMILES |
C1C2CNC1C3=C2C(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14905735.png)
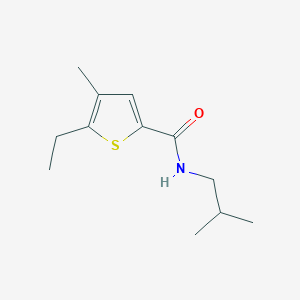


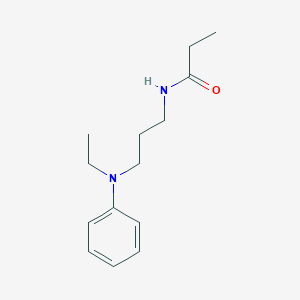
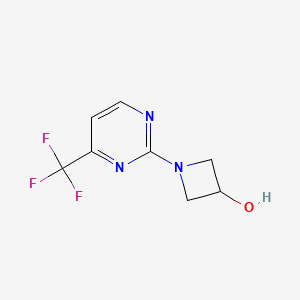
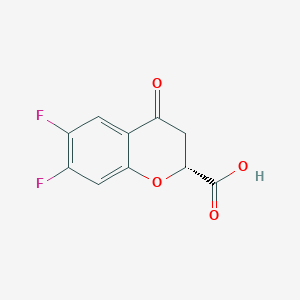
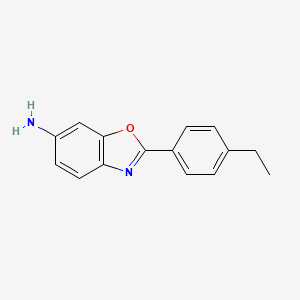
![dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B14905778.png)
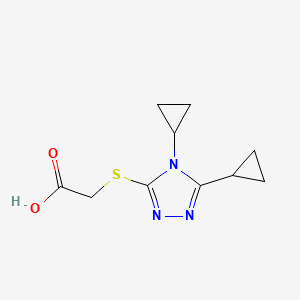
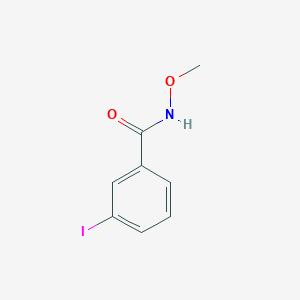
![(E)-N-(2-(2-((2-Ethoxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B14905805.png)
